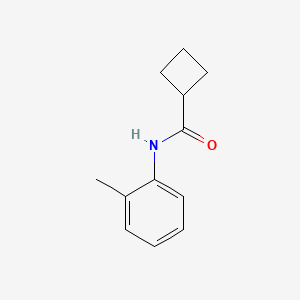![molecular formula C18H16ClNO3 B7628410 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one, also known as HMC-1, is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have various effects on neuronal function. 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has also been shown to have affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the extracellular concentration of serotonin in the brain, which can have effects on mood, appetite, and other physiological functions. 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has also been shown to have analgesic effects in animal models, possibly through its interaction with the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. It is also a fluorescent probe, which makes it useful for imaging the serotonin transporter in live cells. However, 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one. One direction is to study its potential use as a tool for imaging the serotonin transporter in live animals. Another direction is to study its potential use as a therapeutic agent for various disorders, including depression and chronic pain. Additionally, further research is needed to understand the potential off-target effects of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one and to develop more specific compounds for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-hydroxycoumarin with 2-chlorobenzyl chloride in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with N-methyl-N-(2-pyridyl) methylamine to produce 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one. The purity of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential tool for studying the function of this transporter in the brain. 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has also been studied for its potential use as a fluorescent probe for imaging the serotonin transporter in live cells.
Propiedades
IUPAC Name |
4-[[(2-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(10-12-4-2-3-5-16(12)19)11-13-8-18(22)23-17-9-14(21)6-7-15(13)17/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOIIIRLLBEHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)